molecular formula C25H28O3 B1485784 2-(4-Trityloxybutoxy)-ethanol CAS No. 1020728-56-6

2-(4-Trityloxybutoxy)-ethanol

Cat. No. B1485784
CAS RN: 1020728-56-6
M. Wt: 376.5 g/mol
InChI Key: MRSHOVVMXQFPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trityloxybutoxy)-ethanol (2-TBE) is a compound that is used in many scientific and industrial applications. It is a colorless, low-odor liquid that is used as an intermediate in the synthesis of a variety of compounds. It is also used in the manufacture of pharmaceuticals, paints, coatings, and in the production of polymers. 2-TBE has a wide range of applications due to its unique properties and its ability to be used as a precursor in the synthesis of other compounds.

Scientific Research Applications

Extraction and Synthesis Applications

One study explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes, highlighting the compound's potential in the efficient recovery of phenolic alcohols common in olive mill wastewater (Reis et al., 2006). Additionally, research on the synthesis of tritium-labeled hydroxytyrosol, a phenolic compound in olive oil, underscores the significance of such compounds in bioavailability and metabolism studies, offering insights into the use of radiolabeled compounds for analytical methods (Tuck et al., 2000).

Chemical Reaction Mechanisms

Investigations into the mechanisms of inhibition of certain electrochemiluminescence systems by dopamine revealed insights into the quenching effects of reductive-form compounds by oxidation products, showcasing the compound's application in analytical chemistry (Xue et al., 2009). Another study demonstrated the oxidative cross-esterification of co-adsorbed oxygen and ethanol on Pd–Au catalysts, emphasizing the role of preadsorbed oxygen in promoting ethanol dehydrogenation and cross-esterification processes (Evans et al., 2019).

Applications in Biological and Environmental Sciences

Enzymatic measurement techniques for ethanol or NAD in acid extracts of biological samples highlight the practical applications of these compounds in biochemical assays, facilitating quantitative analyses in various biological contexts (Cornell & Veech, 1983). Additionally, research on the efficacy of ethanol against viruses in hand disinfection underscores the compound's significance in public health, particularly in infection control practices (Kampf, 2017).

properties

IUPAC Name

2-(4-trityloxybutoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c26-18-21-27-19-10-11-20-28-25(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,26H,10-11,18-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSHOVVMXQFPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Trityloxybutoxy)-ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Trityloxybutoxy)-ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Trityloxybutoxy)-ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Trityloxybutoxy)-ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Trityloxybutoxy)-ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Trityloxybutoxy)-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.